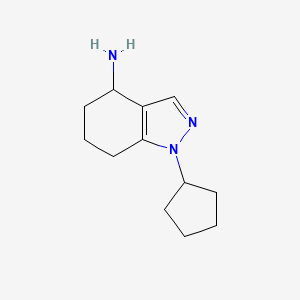

1-Cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-4-amine

Overview

Description

1-Cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-4-amine is a synthetic compound with the molecular formula C12H19N3 and a molecular weight of 205.3 g/mol . This compound has garnered significant interest in recent years due to its diverse applications in scientific research and potential therapeutic uses.

Mechanism of Action

Target of Action

Compounds with an indazole core have been known to inhibit, regulate, and modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid-dependent kinase or sgk) . These kinases play a crucial role in cell cycle regulation and volume regulation, respectively .

Mode of Action

Based on the known targets, it can be inferred that the compound might interact with these kinases, leading to their inhibition, regulation, or modulation .

Biochemical Pathways

Given its potential targets, it can be inferred that the compound might affect pathways related to cell cycle regulation and cell volume regulation .

Result of Action

Based on its potential targets, it can be inferred that the compound might lead to changes in cell cycle progression and cell volume regulation .

Preparation Methods

The synthesis of 1-Cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-4-amine typically involves a multi-step process. One common synthetic route includes the condensation of a triketone with phenylhydrazine to form the key intermediate, 1,5,6,7-tetrahydro-4H-indazol-4-one . This intermediate is then further reacted with cyclopentylamine under specific conditions to yield the final product. Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions for higher yields and purity.

Chemical Reactions Analysis

1-Cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-4-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the amine group, using reagents such as alkyl halides.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-4-amine has a wide range of applications in scientific research:

Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of certain diseases.

Comparison with Similar Compounds

1-Cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-4-amine can be compared with other similar compounds, such as:

1,5,6,7-tetrahydro-4H-indazol-4-one: A key intermediate in its synthesis.

3-Amino-1H-indazole-1-carboxamides: Known for their antiproliferative activity.

Hexahydroindazoles: Studied for their antimicrobial activities.

Biological Activity

Overview

1-Cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-4-amine is a synthetic compound notable for its potential biological activities. With the molecular formula and a molecular weight of 205.3 g/mol, this compound has drawn interest in the fields of medicinal chemistry and pharmacology due to its interactions with various biological targets.

The compound's biological activity primarily stems from its ability to interact with specific kinases, particularly those involved in cell cycle regulation and cellular stress responses. Notably, it has been shown to inhibit kinases such as chk1 , chk2 , and h-sgk (human serum and glucocorticoid-dependent kinase) . These interactions suggest that the compound may influence important biochemical pathways, including:

- Cell Cycle Regulation : By modulating kinase activity, the compound may alter cell cycle progression.

- Cell Volume Regulation : Its effects on h-sgk indicate a potential role in regulating cellular osmotic balance.

Antiproliferative Effects

Research indicates that this compound exhibits antiproliferative properties against various cancer cell lines. In vitro studies have demonstrated that the compound can significantly reduce cell viability in certain cancer types by inducing apoptosis through kinase inhibition .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against a range of bacterial strains, potentially making it a candidate for further development as an antimicrobial agent .

Study on Kinase Inhibition

A recent study evaluated the inhibitory effects of several compounds on GSK-3β and other kinases. The results indicated that this compound showed promising inhibitory activity with an IC50 value comparable to known inhibitors . This positions it as a potential lead compound for further development in treating diseases associated with dysregulated kinase activity.

Cytotoxicity Evaluation

In cytotoxicity assays conducted on HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells), the compound exhibited varying degrees of cytotoxic effects depending on concentration. Notably, at lower concentrations (up to 10 µM), the compound did not significantly reduce cell viability, suggesting a favorable safety profile for therapeutic applications .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | IC50 Value (nM) |

|---|---|---|

| This compound | Antiproliferative | TBD |

| 3-Amino-1H-indazole-1-carboxamides | Antiproliferative | 10 - 1314 |

| Hexahydroindazoles | Antimicrobial | TBD |

Properties

IUPAC Name |

1-cyclopentyl-4,5,6,7-tetrahydroindazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3/c13-11-6-3-7-12-10(11)8-14-15(12)9-4-1-2-5-9/h8-9,11H,1-7,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXPJYMNEWLWANM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C3=C(C=N2)C(CCC3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.